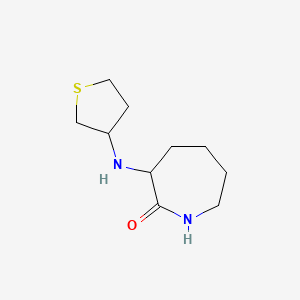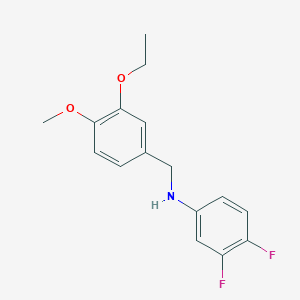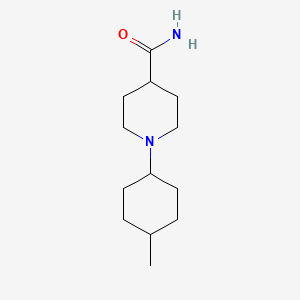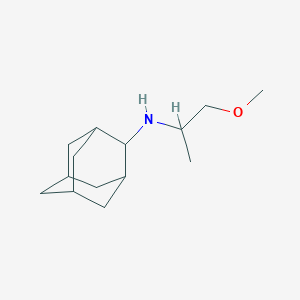![molecular formula C19H15ClFNO B3853217 N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline](/img/structure/B3853217.png)
N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline
説明
N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline, also known as CFM-2, is a chemical compound that has gained attention in the scientific community for its potential applications in research.
作用機序
N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline binds to the outer pore region of Kv1.3 channels, blocking the flow of potassium ions through the channel. This results in the inhibition of T-cell activation and proliferation, which is important in the immune response. N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline has been shown to have a variety of effects on cellular and physiological processes. In addition to its effects on potassium channels and immune cells, N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline has been shown to increase the release of dopamine in the brain, which may play a role in its neuroprotective effects. N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline has several advantages for use in lab experiments. It is a highly specific inhibitor of Kv1.3 channels, with minimal effects on other ion channels. It is also relatively stable and easy to synthesize. However, N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline has limitations in terms of its solubility and bioavailability, which may limit its effectiveness in certain experiments.
将来の方向性
There are several potential future directions for research on N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's. N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline may also have applications in the treatment of autoimmune disorders and cancer. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline.
科学的研究の応用
N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to block the activity of a specific type of potassium channel, known as Kv1.3, which is involved in the regulation of immune cells and plays a role in neuroinflammation. N-[3-(4-chlorophenoxy)benzyl]-3-fluoroaniline has also been investigated for its potential use in the treatment of autoimmune disorders and multiple sclerosis.
特性
IUPAC Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-3-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO/c20-15-7-9-18(10-8-15)23-19-6-1-3-14(11-19)13-22-17-5-2-4-16(21)12-17/h1-12,22H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESVRSKUXVSGTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)CNC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(4-chlorophenoxy)phenyl]methyl]-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate](/img/structure/B3853140.png)

![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}propanamide](/img/structure/B3853157.png)
![(4-methoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B3853159.png)
![ethyl 4-[(tetrahydro-2-furanylmethyl)amino]-1-piperidinecarboxylate](/img/structure/B3853161.png)
![N-[(5-methyl-2-thienyl)methyl]-1H-indazol-5-amine](/img/structure/B3853185.png)
![N-[2-(3-fluorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B3853194.png)
![1-(3,4-dimethoxyphenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-propanamine](/img/structure/B3853195.png)
![1-(3-{3-[benzyl(methyl)amino]-2-hydroxypropoxy}-4-methoxybenzyl)-4-piperidinol](/img/structure/B3853198.png)
![4-(4-bromophenyl)-1-[3-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B3853205.png)
![ethyl 4-[4-(4-nitrophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3853212.png)

